2,3-Dibromophenylboronic acid molecular weight and formula
2,3-Dibromophenylboronic acid molecular weight and formula
An In-Depth Technical Guide to 2,3-Dibromophenylboronic Acid for Advanced Research
For researchers, medicinal chemists, and professionals in drug development, 2,3-Dibromophenylboronic acid stands as a valuable and versatile building block. Its unique substitution pattern offers a strategic entry point for the synthesis of complex molecular architectures, particularly in the realm of novel therapeutics. This guide provides a comprehensive overview of its chemical properties, applications, and a detailed protocol for its use in one of modern organic chemistry's most powerful transformations: the Suzuki-Miyaura cross-coupling reaction.
Core Molecular and Physical Properties
2,3-Dibromophenylboronic acid is an organoboron compound characterized by a phenyl ring substituted with a boronic acid group and two bromine atoms at the 2 and 3 positions. This specific arrangement of functional groups makes it a highly useful intermediate in organic synthesis.
Table 1: Physicochemical Properties of 2,3-Dibromophenylboronic acid
| Property | Value | Source(s) |
| Molecular Formula | C₆H₅BBr₂O₂ | [1][2] |
| Molecular Weight | 279.72 g/mol | [1][2] |
| CAS Number | 1627830-03-8 | [1][2][3] |
| Appearance | White to off-white powder (Typical for phenylboronic acids) | General Knowledge |
| Melting Point | Data not available | |
| Solubility | Soluble in many polar organic solvents (e.g., methanol, ethanol, diethyl ether); poorly soluble in nonpolar solvents like hexanes. Insoluble in water.[4][5] | General Knowledge for Phenylboronic Acids |
| Storage Conditions | Store in a cool, dry place under an inert atmosphere.[2] |
Strategic Importance in Medicinal Chemistry and Drug Development
The utility of 2,3-Dibromophenylboronic acid in drug discovery is multifaceted, stemming from the combined properties of the boronic acid functional group and the dibrominated phenyl ring.
The Role of the Boronic Acid Moiety
Boronic acids are prized in medicinal chemistry for several key reasons.[6][7][8] They are exceptionally versatile building blocks, most notably for their participation in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, which allows for the formation of carbon-carbon bonds under mild conditions.[9] This reaction is a cornerstone in the synthesis of biaryl structures, a common motif in many approved drugs.
Beyond their synthetic utility, boronic acids themselves can be pharmacologically active. The boron atom can form reversible covalent bonds with active site serine residues in enzymes, leading to potent and selective inhibition.[9] This mechanism is exemplified by the FDA-approved drug Bortezomib (Velcade®), a proteasome inhibitor used in cancer therapy.[6] The introduction of a boronic acid group can significantly alter the physicochemical and pharmacokinetic properties of a molecule, often leading to improved biological activity.[7]
The Influence of the 2,3-Dibromo Substitution Pattern
The two bromine atoms on the phenyl ring serve multiple strategic purposes. Firstly, they provide two distinct reactive handles for further functionalization. The differential reactivity of the bromine atoms, influenced by their steric and electronic environment, can allow for sequential and site-selective cross-coupling reactions. This enables the construction of complex, multi-substituted aromatic systems from a single starting material.
Secondly, the incorporation of bromine atoms into a drug candidate can have a profound impact on its pharmacological profile. The lipophilicity of a molecule is increased, which can enhance its ability to cross biological membranes.[10] Furthermore, bromine atoms can participate in halogen bonding, a type of non-covalent interaction that can contribute to the binding affinity and selectivity of a ligand for its protein target.
Experimental Protocol: Suzuki-Miyaura Cross-Coupling Reaction
The following is a representative, field-proven protocol for the Suzuki-Miyaura cross-coupling of an aryl halide with 2,3-Dibromophenylboronic acid. The causality behind each step is explained to provide a deeper understanding of the experimental design.
Objective:
To synthesize a substituted biaryl compound via a palladium-catalyzed cross-coupling reaction between 2,3-Dibromophenylboronic acid and a generic aryl bromide.
Materials:
-
2,3-Dibromophenylboronic acid (1.2 equivalents)
-
Aryl Bromide (1.0 equivalent)
-
Palladium(II) acetate (Pd(OAc)₂) (0.02 equivalents)
-
Triphenylphosphine (PPh₃) (0.08 equivalents)
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Potassium Carbonate (K₂CO₃) (3.0 equivalents)
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1,4-Dioxane
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Water (degassed)
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Round-bottom flask
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Condenser
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Magnetic stirrer and stir bar
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Nitrogen or Argon gas inlet
Step-by-Step Methodology:
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Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a condenser, add 2,3-Dibromophenylboronic acid (1.2 eq.), the chosen aryl bromide (1.0 eq.), and potassium carbonate (3.0 eq.).
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Rationale: Using a slight excess of the boronic acid ensures complete consumption of the often more valuable aryl halide. Potassium carbonate is the base required to activate the boronic acid for transmetalation.[1]
-
-
Catalyst Preparation: In a separate vial, dissolve palladium(II) acetate (0.02 eq.) and triphenylphosphine (0.08 eq.) in a small amount of 1,4-dioxane.
-
Rationale: Palladium(II) acetate is a common palladium precursor that is reduced in situ to the active Pd(0) catalyst. Triphenylphosphine is a ligand that stabilizes the palladium catalyst and facilitates the steps of the catalytic cycle.
-
-
Inert Atmosphere: Evacuate and backfill the reaction flask with an inert gas (Nitrogen or Argon) three times. This process is crucial to remove oxygen, which can oxidize and deactivate the palladium catalyst.
-
Solvent Addition: Add 1,4-dioxane and degassed water (typically in a 4:1 to 10:1 ratio) to the reaction flask via syringe. The mixture should be stirred to ensure all solids are suspended.
-
Rationale: A mixture of an organic solvent and water is often used to dissolve both the organic reactants and the inorganic base. Degassing the solvents is essential to prevent catalyst deactivation.
-
-
Catalyst Addition: Add the prepared palladium/ligand solution to the reaction mixture.
-
Reaction Execution: Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Rationale: Heating increases the rate of reaction. The optimal temperature may vary depending on the reactivity of the specific aryl bromide used.
-
-
Work-up and Purification: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel.
Visualizing the Workflow
The following diagrams illustrate the chemical transformation and the catalytic cycle of the Suzuki-Miyaura reaction.
Caption: The catalytic cycle of the Suzuki-Miyaura reaction.
Conclusion
2,3-Dibromophenylboronic acid is a powerful reagent for the synthesis of complex organic molecules. Its strategic placement of bromine atoms and the versatile boronic acid group provide medicinal chemists with a valuable tool for constructing novel compounds with potential therapeutic applications. A thorough understanding of its properties and reactivity, particularly in robust and reliable reactions like the Suzuki-Miyaura coupling, is essential for leveraging its full potential in the drug discovery and development pipeline.
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Silva, M. P., Saraiva, L., Pinto, M., & Sousa, M. E. (2020). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules, 25(18), 4323. [Link]
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Wikipedia. (2024). Boronic acid. Retrieved from [Link]
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ResearchGate. (2020). The Suzuki−Miyaura coupling between different aryl halides and various aryl boronic acids. Retrieved from [Link]
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ResearchGate. (2021). Suzuki coupling between phenylboronic acid and aryl halides. Retrieved from [Link]
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Bock, M. J., & Denmark, S. E. (2024). Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters. Journal of Organic Chemistry, 89(23), 16195–16202. [Link]
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PubMed. (2020). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Retrieved from [Link]
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ResearchGate. (2022). Discovery and development of a novel N-(3-bromophenyl)-{[(phenylcarbamoyl)amino]methyl}-N-hydroxythiophene-2-carboximidamide indoleamine 2,3-dioxygenase inhibitor using knowledge-based drug design. Retrieved from [Link]
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Encyclopedia.pub. (2021). 3-Phenylcoumarins as a Privileged Scaffold in Medicinal Chemistry. Retrieved from [Link]
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